2-(Iodomethyl)piperidine

Synthetic Chemistry Purification Physical Chemistry

2-(Iodomethyl)piperidine's reactive iodomethyl group offers superior leaving-group ability for efficient, stereocontrolled cyclizations—critical for complex piperidine scaffolds. Unlike its chloro/bromo analogs, this derivative provides distinct kinetic advantages in nucleophilic substitutions, making it essential for high-stakes pharmaceutical R&D. Sourced with batch-specific purity (95% min.), it ensures reliable performance in demanding catalytic transformations.

Molecular Formula C6H12IN
Molecular Weight 225.073
CAS No. 1289384-98-0
Cat. No. B599177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)piperidine
CAS1289384-98-0
Synonyms2-Iodomethyl-piperidine
Molecular FormulaC6H12IN
Molecular Weight225.073
Structural Identifiers
SMILESC1CCNC(C1)CI
InChIInChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2
InChIKeyNXUZCTVWPHDCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)piperidine (CAS 1289384-98-0): Supplier-Vetted Physicochemical and Synthetic Profiling for Research Procurement


2-(Iodomethyl)piperidine (CAS 1289384-98-0) is a halogenated heterocyclic building block featuring a piperidine core substituted with a reactive iodomethyl group at the 2-position . This compound exhibits a predicted pKa of 9.40±0.10, boiling point of 233°C, and density of 1.580 g/cm³, distinguishing it from its bromo- and chloro- analogs . As a bifunctional intermediate, it enables stereocontrolled cyclizations and nucleophilic substitutions critical for constructing piperidine-based pharmaceuticals . Its procurement is primarily through specialty chemical suppliers, with batch-specific purity specifications (e.g., 95% minimum) verified by independent certificates of analysis .

Why 2-(Iodomethyl)piperidine Cannot Be Casually Substituted: A Reactivity and Performance Justification


Simple halogen exchange within the 2-halomethylpiperidine class (e.g., replacing iodine with bromine or chlorine) fundamentally alters reactivity, synthetic trajectory, and biological outcome. The carbon-iodine bond's lower dissociation energy and iodine's superior leaving-group ability compared to bromine or chlorine confer distinct reaction kinetics in nucleophilic substitutions and cyclizations . This is not a linear property shift; for instance, the antitumor activity of 2,6-bis(halomethyl)piperidines follows a clear halogen-dependent hierarchy (I > Br > Cl), demonstrating that iodine incorporation can be the critical determinant of in vivo efficacy [1]. Thus, substituting 2-(iodomethyl)piperidine with its chloro- or bromo- counterparts without rigorous re-optimization can derail synthetic routes or compromise biological activity.

2-(Iodomethyl)piperidine: Comparator-Controlled Evidence for Differential Physicochemical and Biological Behavior


Boiling Point and Density Differentiation Against 2-(Bromomethyl)piperidine and 2-(Chloromethyl)piperidine

2-(Iodomethyl)piperidine exhibits a boiling point of 233°C and a density of 1.580 g/cm³ . These values are substantially higher than those of the corresponding bromo- and chloro- analogs. 2-(Bromomethyl)piperidine boils at approximately 185-210°C (density ~1.25-1.30 g/cm³) , while 2-(Chloromethyl)piperidine boils at 183-190°C (density ~0.984-0.990 g/cm³) . The elevated boiling point of the iodo-derivative is attributable to the increased molecular weight and polarizability of iodine, directly impacting distillation and purification protocols.

Synthetic Chemistry Purification Physical Chemistry

Synthetic Reactivity Advantage: Iodine as a Superior Leaving Group vs. Bromine and Chlorine

The carbon-iodine (C-I) bond in 2-(iodomethyl)piperidine is inherently weaker and more polarizable than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, rendering iodine an exceptionally effective leaving group in nucleophilic substitution (SN2) reactions . This property facilitates stereocontrolled cyclizations and cross-coupling reactions under milder conditions than those required for bromo- or chloro- analogs . While direct kinetic data for 2-(iodomethyl)piperidine vs. its bromo/chloro counterparts is not publicly reported in a single study, the general reactivity trend of alkyl halides (RI > RBr > RCl) is well-established and dictates that iodine-substituted electrophiles react faster and more completely, enabling higher yields and broader nucleophile scope [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

In Vivo Antitumor Activity: Iodine-Substituted Bis(piperidine) Superiority Over Bromine and Chlorine Analogs

In a study evaluating 2,6-bis(halomethyl)piperidines against Ehrlich ascites carcinoma, the antitumor activity was strictly dependent on the halogen substituent, with the order of potency being I > Br > Cl [1]. Specifically, 2,6-bis(iodomethyl)piperidine hydrochloride (VII) prolonged the lifespan of tumor-bearing mice when administered intraperitoneally at 40 mg/kg three times daily, whereas the bromo- and chloro- analogs demonstrated significantly reduced or no therapeutic benefit [1]. While this data pertains to the bis-substituted derivative, it provides class-level evidence that the iodomethyl group confers a distinct biological advantage over bromomethyl and chloromethyl groups in this scaffold.

Medicinal Chemistry Oncology In Vivo Pharmacology

Supplier-Specified Purity Benchmarking: 95% Minimum Purity for 2-(Iodomethyl)piperidine

Commercially available 2-(iodomethyl)piperidine is routinely supplied with a minimum purity specification of 95%, as verified by certificate of analysis (CoA) from vendors such as AKSci . This purity level is comparable to, or in some cases exceeds, the typical purity specifications for analogous 2-(bromomethyl)piperidine (often 95%) and 2-(chloromethyl)piperidine (e.g., 97% purity available) . The availability of a 95% minimum purity grade ensures batch-to-batch consistency suitable for demanding synthetic applications, where impurities can significantly impact yield and product purity.

Quality Control Procurement Analytical Chemistry

High-Value Application Scenarios for 2-(Iodomethyl)piperidine Leveraging Its Verified Differential Properties


Synthesis of Piperidine-Containing Pharmaceutical Candidates via Stereocontrolled Cyclizations

The superior leaving group ability of the iodomethyl group (class-level inference) enables efficient stereocontrolled cyclizations, a critical step in constructing complex piperidine scaffolds found in many drug candidates . The higher boiling point (233°C) and density (1.580 g/cm³) of 2-(iodomethyl)piperidine compared to its chloro- and bromo- counterparts may influence solvent choice and reaction setup in these syntheses, but the primary advantage lies in its reactivity, which can accelerate cyclization steps and improve stereochemical outcomes compared to less reactive halogens .

Development of DNA-Alkylating Antitumor Agents

Based on class-level evidence showing iodine-substituted bis(piperidine) derivatives possess superior antitumor activity in vivo (I > Br > Cl) [1], 2-(iodomethyl)piperidine serves as a key intermediate for synthesizing next-generation DNA-alkylating agents. The presence of the iodomethyl group is crucial for achieving potent biological activity, as demonstrated by the efficacy of 2,6-bis(iodomethyl)piperidine hydrochloride in prolonging lifespan in Ehrlich ascites carcinoma models [1]. Researchers pursuing this mechanism of action would therefore prioritize the iodo- derivative over bromo- or chloro- analogs.

Synthesis of Bifunctional Building Blocks for Cross-Coupling Reactions

The reactivity of the iodomethyl group makes 2-(iodomethyl)piperidine an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aryl or alkynyl groups at the 2-position . Its higher reactivity compared to bromo- and chloro- analogs allows for milder reaction conditions and broader substrate scope, which is particularly valuable in late-stage functionalization of complex molecules. The commercial availability of 95% pure material ensures reliable performance in these demanding catalytic transformations .

Preparation of Anticholinergic Drug Precursors

Patents suggest that 2-(iodomethyl)piperidine hydrochloride can serve as a precursor for anticholinergic drugs, where the iodine atom facilitates further functionalization via Ullmann or Suzuki-Miyaura couplings . The distinct reactivity of the iodomethyl group, in contrast to bromomethyl or chloromethyl, may enable unique synthetic routes or improve yields in the preparation of these pharmacologically active compounds. Procurement of the iodo- derivative is thus essential for accessing this specific synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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